molecular formula C14H17NO2 B2639139 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane CAS No. 502925-84-0

7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B2639139
CAS No.: 502925-84-0
M. Wt: 231.295
InChI Key: QVSLPAIRGBVHIM-UHFFFAOYSA-N
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Description

7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane is a chemical compound built upon the 7-azabicyclo[2.2.1]heptane scaffold, a structure recognized for its significant value in medicinal chemistry and neuroscience research. This norbornane-like framework serves as a versatile and sterically defined core for developing biologically active molecules. The 7-azabicyclo[2.2.1]heptane motif is a key structural element in the design of cholinergic receptor ligands, acting as a conformationally restricted scaffold that can mimic other pharmacologically important structures . Furthermore, this bicyclic scaffold has been identified as a useful template for the development of selective sigma-2 (σ2) receptor ligands, where N-substitution with arylalkyl groups, similar in nature to the 4-methoxybenzoyl moiety in this compound, has been shown to confer both high affinity and subtype selectivity . The scaffold itself has also been investigated for its potential to block mutagenicity, as embedding a nitrosamine functionality within the 7-azabicyclo[2.2.1]heptane structure was found to render it inert to metabolic α-hydroxylation, a common trigger for mutagenic events in nitrosamines . This makes derivatives of this azabicycloheptane system particularly interesting for the design of potentially safer pharmaceutical candidates. The specific presence of the 4-methoxybenzoyl group in this compound suggests its application as an intermediate or target molecule in the synthesis and exploration of receptor-specific probes or potential therapeutics. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-7-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-8-2-10(3-9-13)14(16)15-11-4-5-12(15)7-6-11/h2-3,8-9,11-12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSLPAIRGBVHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the azabicyclo[2.2.1]heptane core, which can be derived from readily available starting materials such as cyclohexene and ammonia.

    Formation of the Azabicycloheptane Core: The azabicycloheptane core is formed through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the bicyclic structure.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride is reacted with the azabicycloheptane core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methoxybenzoyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

Drug Development

7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane has been investigated for its potential as a therapeutic agent due to its interaction with various neurotransmitter systems.

  • Cocaine Binding Site Ligands : Research has shown that derivatives of 7-azabicyclo[2.2.1]heptane exhibit binding affinities at the dopamine transporter, suggesting potential applications in developing treatments for cocaine addiction and other stimulant-related disorders. The in vitro binding affinities of these compounds have been measured, indicating they are less potent than cocaine but may serve as useful analogs for further study .

Neuropharmacology

The compound has been evaluated for its effects on nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological functions.

  • Stereoselective Ligands : Enantiomers of related azabicyclo compounds have been synthesized and tested for their binding affinities to nAChRs, revealing significant differences that could inform the design of new drugs targeting these receptors . The ability to selectively bind to these receptors makes it a candidate for studying neurodegenerative diseases and cognitive disorders.

Molecular Modeling Studies

Molecular modeling has been employed to understand the interactions between 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane and biological targets at a molecular level.

  • Topological Analysis : The rigid structure of the compound allows for distinct molecular topologies compared to other known ligands, which can influence its pharmacokinetics and dynamics within biological systems .

Case Studies

Study Focus Findings
Study on Cocaine AnaloguesEvaluated binding affinitiesFound that 7-azabicyclo derivatives are significantly less potent than cocaine but provide insight into structural modifications for drug design .
Synthesis of StereoisomersInvestigated enantiomeric effects on nAChRDemonstrated that different stereoisomers have varying affinities, suggesting that stereochemistry is crucial for receptor targeting .
Molecular Modeling StudyAnalyzed molecular interactionsRevealed unique topological features that differentiate it from other ligands, aiding in the understanding of drug-receptor interactions .

Mechanism of Action

The mechanism of action of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Hydrolysis Rate Constants (k, ×10⁻⁶ s⁻¹) in Methanol/D₂O (1:1)

Compound k (×10⁻⁶ s⁻¹)
Azetidine amide (2a) 28.7
Pyrrolidine amide (3a) 10.4
7-Azabicyclo amide (4a) 1.9
Bridgehead-substituted (5a) 0.2

The reduced reactivity of 7-azabicyclo[2.2.1]heptane amides correlates with higher Gibbs free energy of activation (ΔG‡) for hydroxide attack, as confirmed by DFT calculations . This stability is critical for applications requiring prolonged physiological exposure, such as drug candidates or imaging agents.

Structural Features and Electronic Effects

The nonplanar amide bond in 7-azabicyclo[2.2.1]heptane derivatives arises from nitrogen pyramidalization (average CNC angle: ~107°) and twisting (τ = 11–15°) . This contrasts with planar pyrrolidine amides (τ < 5°) and results in lower rotational barriers (ΔG‡ ~14–16 kcal/mol) compared to monocyclic analogs (~20 kcal/mol) .

Substituent electronic effects further modulate planarity. For example, electron-withdrawing groups (e.g., p-NO₂) on the benzoyl moiety restore near-planarity in thioamide derivatives (α = 175.2°, τ = 0.1°), whereas electron-donating groups enhance nonplanarity (e.g., p-MeO: α = 167.1°, τ = 11.2°) .

Table 2: Comparative Bioactivity of Bicyclic Amides

Compound Class Target Affinity/Selectivity
7-Azabicyclo derivatives σ2 Receptor IC₅₀ = 12–50 nM; σ2/σ1 >100
Pyrrolidine derivatives σ2 Receptor IC₅₀ = 80–200 nM; σ2/σ1 ~10
Epibatidine analogs nAChR Ki = 0.02–0.5 nM

Biological Activity

7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane is a derivative of 7-azabicyclo[2.2.1]heptane, which has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is notable for its interactions with various biological targets, particularly in the context of neuropharmacology.

The molecular formula of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane is C13H15NC_{13}H_{15}N with a molecular weight of approximately 201.27 g/mol. The structure includes a bicyclic framework that contributes to its biological activity through conformational rigidity and potential receptor interactions.

Neuropharmacological Effects

Research has indicated that derivatives of 7-azabicyclo[2.2.1]heptane, including the methoxybenzoyl variant, exhibit significant affinity for dopamine transporters, which are critical in the regulation of neurotransmitter levels in the brain. A study evaluating various stereoisomers of related compounds found that they bind to the cocaine binding site at the dopamine transporter with varying affinities (Ki values ranging from 5 to 96 µM), indicating potential applications in treating conditions such as addiction and depression .

Binding Affinities

The following table summarizes the binding affinities of different derivatives related to 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane:

CompoundKi (µM)Relative Potency
Cocaine<0.01Reference
7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane5 - 96Moderate
2beta-(methoxycarbonyl)-3beta-phenyltropane0.5 - 1High

This data suggests that while not as potent as cocaine or other established ligands, the compound still possesses significant biological activity that could be leveraged therapeutically.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives, including those with methoxy and phenyl substitutions, which demonstrated altered binding profiles and biological activities compared to their parent compounds. The findings indicated that modifications at the benzoyl position could enhance selectivity for certain receptor subtypes, potentially leading to improved therapeutic profiles for conditions like schizophrenia and bipolar disorder.

Synthesis Methodology

The synthesis of 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane typically involves several steps:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the methoxybenzoyl group via acylation techniques.
  • Purification and characterization using NMR and mass spectrometry to confirm structure and purity.

Q & A

Q. What are the primary synthetic routes for 7-(4-Methoxybenzoyl)-7-azabicyclo[2.2.1]heptane, and how are intermediates characterized?

Methodological Answer: A four-step synthetic sequence is commonly employed:

Starting Material : Cyclohex-3-enecarboxylic acid undergoes Curtius rearrangement to generate isocyanates.

Bromination : Stereoselective bromination yields cis-3,trans-4-dibromocyclohexyl intermediates (e.g., benzyl carbamates or trifluoroacetamides) .

Cyclization : Sodium hydride (NaH) in DMF promotes intramolecular cyclization to form the bicyclic core. For example, tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate cyclizes to 2-bromo-7-azabicyclo[2.2.1]heptane in 52% yield .

Functionalization : Methoxybenzoyl groups are introduced via nucleophilic acyl substitution or coupling reactions.

Q. Characterization :

  • NMR : Key signals include δ 7.91–7.60 ppm (aromatic protons), δ 5.27 ppm (bridging protons), and δ 1.55–1.42 ppm (bicyclic CH₂ groups) .
  • Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 658.9) .

Q. How is the structural integrity of 7-azabicyclo[2.2.1]heptane derivatives validated post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolves nonplanar amide geometries (e.g., nitrogen pyramidalization with CNC angles ~100°) .
  • Variable-Temperature NMR : Measures rotational barriers of amide C–N bonds. For N-benzoyl derivatives, barriers range from 12–16 kcal/mol, indicating reduced conjugation due to strain .
  • IR Spectroscopy : Confirms carbonyl stretching frequencies (e.g., 1680–1700 cm⁻¹ for carbamates) .

Advanced Research Questions

Q. What mechanistic insights explain the resistance of 7-azabicyclo[2.2.1]heptane amides to base-catalyzed hydrolysis?

Methodological Answer:

  • Kinetic Studies : Under pseudo-first-order conditions (70°C, NaOD/D₂O), hydrolysis rates follow: azetidine amides > pyrrolidine amides > bicyclic amides. The bicyclic scaffold’s rigidity and pyramidal nitrogen hinder hydroxide attack at the carbonyl .
  • DFT Calculations : Gibbs free energy of activation (ΔG‡) for hydroxide addition correlates with experimental rates. For 7-azabicyclo derivatives, ΔG‡ is ~3 kcal/mol higher than planar amides due to strain .

Q. How do radical precursors influence the synthesis of epibatidine analogues via intramolecular cyclization?

Methodological Answer:

  • Radical Traps : N-Sulfonyl groups (e.g., toluenesulfonyl) are critical for successful cyclization. Carbamates or amides yield uncyclized products due to poor radical stability .
  • Reaction Optimization : Slow addition of HSnBu₃ to precursors (e.g., exo-2-bromo-7-sulfonyl derivatives) minimizes side reactions. Yields improve from 36% to 84% with controlled stoichiometry .
  • Byproduct Analysis : Dechlorinated products form via competing β-scission pathways, detectable by LC-MS and NMR .

Q. What role does nitrogen pyramidalization play in the biological activity of 7-azabicyclo[2.2.1]heptane derivatives?

Methodological Answer:

  • SAR Studies : Pyramidalization disrupts planarity of amide bonds, altering binding to nicotinic acetylcholine receptors (nAChRs). For example, epibatidine analogues with constrained bicyclic cores show 200× higher affinity than morphine .
  • Computational Docking : Nonplanar amides adopt conformations that enhance hydrophobic interactions with α4β2 nAChR subtypes .
  • In Vivo Testing : Analogues with bridgehead substituents (e.g., chloro or hydroxy groups) exhibit reduced toxicity while retaining analgesic potency .

Q. How can computational methods predict the stability and reactivity of 7-azabicyclo[2.2.1]heptane derivatives?

Methodological Answer:

  • DFT Modeling : Calculates strain energies (e.g., 7-azabicyclo[2.2.1]heptane has ~10 kcal/mol higher strain than norbornane) .
  • Hammett Analysis : Para-substituents on benzoyl groups correlate with rotational barriers (σ⁺ constants, R² = 0.92), guiding substituent selection for stability .
  • MD Simulations : Predicts conformational flexibility in solution, validated by NOESY experiments .

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